Sodium oxide

Übersicht

Beschreibung

Synthesis Analysis

Sodium oxide can be synthesized through several methods, including the direct oxidation of sodium metal in the presence of oxygen. Molten-salt synthesis techniques have also been explored for creating layered oxide structures that incorporate sodium, enhancing their suitability for applications such as sodium-ion batteries. For instance, a study presented the molten-salt synthesis of layered O3-type Na(Ni0.3 Fe0.4 Mn0.3)O2 single crystals, demonstrating improved cycle life and air stability for sodium-ion batteries (Lamb et al., 2022).

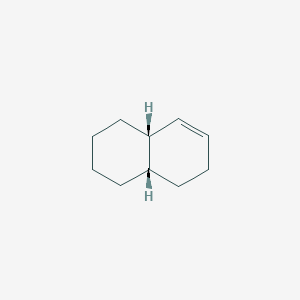

Molecular Structure Analysis

The molecular structure of sodium oxide derivatives plays a critical role in their chemical and physical properties. Research on sodium manganese oxide revealed a nanofibrous structure with a 2 × 4 tunnel framework, showcasing the impact of structural nuances on the material's functionality (Xia et al., 2001). Additionally, insights into sodium-ion diffusion in layered P2 and P3 oxides have bridged the gap between crystal structure and electrochemical performance, underlining the importance of understanding these structures for battery applications (Guo et al., 2016).

Chemical Reactions and Properties

Sodium oxide participates in various chemical reactions, highlighting its reactivity and interaction with other compounds. Its behavior in the formation of glasses and ceramics exemplifies its utility in creating materials with desired properties. The study of sodium oxides' electronic shell structure has provided insight into metal-metal bonding interactions and their significance in the material's properties (Elliott & Ahlrichs, 2000).

Physical Properties Analysis

The physical properties of sodium oxide, such as melting point, density, and solubility, are influenced by its molecular structure. Research into sodium silicate glasses through molecular dynamics simulations has shed light on the structural and electronic characteristics of sodium oxide in glass matrices, furthering our understanding of its role in such materials (Du & Cormack, 2004).

Chemical Properties Analysis

The chemical properties of sodium oxide, including its basicity and reactivity with water, underscore its importance in various chemical reactions and applications. Studies on sodium coordination environments in silica films after diffusion have detailed the local structure around sodium, offering insights into its chemical behavior in complex systems (Jupille et al., 2004).

Wissenschaftliche Forschungsanwendungen

Sodium-Ion Batteries : Sodium-ion batteries (SIBs) are gaining attention as a promising alternative to lithium-ion batteries due to the abundance and similar chemistry of sodium. They use various materials such as transition metal oxides and carbonaceous materials for electrodes and are considered for small- to large-format energy storage applications (Hwang, Myung, & Sun, 2017).

Anodic Oxidation of TiO2 Nanotube Arrays : Sodium carbonate (Na2CO3) addition to the anodization electrolyte has been found to significantly accelerate the formation of TiO2 nanotube arrays, which have promising applications in scientific areas (Wang et al., 2011).

Sodium Combustion in Fast Reactors : Sodium is used as a coolant in fast reactors due to its high thermal conductivity. Studies on sodium oxidation reactions and the growth of dendritic oxide during oxidation have significant implications for the safety and efficiency of these reactors (Nishimura et al., 2012).

Sodium Insertion in Vanadium Oxides : Research on sodium insertion in vanadium oxides for use as cathode materials in solid-state sodium batteries has been conducted. This study focused on understanding the performance and degradation during cycling of these materials (West, Zachau-Christiansen, Jacobsen, & Skaarup, 1988).

Oxidation Behavior of Liquid Sodium : Studies on the oxidation behavior of liquid sodium, including the formation and role of dendritic sodium oxide, have important implications for the safety and control of sodium combustion phenomena in fast reactors (Nishimura, Kamide, Otake, & Sugiyama, 2011).

Air-Stable NaxTMO2 Cathodes for Sodium Storage : Research on air-stable sodium layered transition metal oxides (NaxTMO2) focuses on improving their stability against humid atmosphere for practical sodium-ion battery applications (Zhang, Zhang, & Huang, 2019).

Sodium Impurities in Oxide Catalysts : Investigations into the influence of sodium impurities on oxide catalysts, such as CeO2/CuO, have shown significant effects on their activity and properties (Castañeda, Pascual, & Martínez-Arias, 2018).

Electrode Materials for Sodium Batteries : Studies on sodium transition-metal oxides as cathode materials in sodium batteries have explored their electrode potential, activation energy, and suitability for large-scale applications (Li, Yue, Luo, & Zhao, 2015).

Photocatalytic Applications : Metal oxide nanoparticles, synthesized using sodium tungstate as a precipitating agent, have been studied for photocatalytic degradation of organic substances in water (Sadiq & Nesaraj, 2014).

Sodium Ion Batteries with Amorphous TiO2 Nanotube Anodes : Research on amorphous titanium dioxide nanotube electrodes for sodium ion batteries has shown promising results for high capacity and good rate capability (Xiong, Slater, Balasubramanian, Johnson, & Rajh, 2011).

Safety And Hazards

Zukünftige Richtungen

The exploration of next-generation sodium-ion batteries (SIBs) is a worldwide concern to replace the current commercial lithium-ion batteries, mitigating the increasing exhaustion of Li resources . Sodium transition metal oxides are considered to be one of the most promising cathode materials for SIBs .

Eigenschaften

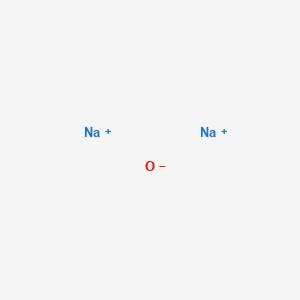

IUPAC Name |

disodium;oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.O/q2*+1;-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKCBUQHMOMHUOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2O | |

| Record name | SODIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1653 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sodium oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0049781 | |

| Record name | Sodium oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

61.979 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Pellets or Large Crystals, WHITE LUMPS OR POWDER. | |

| Record name | Sodium oxide (Na2O) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SODIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1653 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: reaction | |

| Record name | SODIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1653 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.3 g/cm³ | |

| Record name | SODIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1653 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Product Name |

Sodium oxide | |

CAS RN |

1313-59-3 | |

| Record name | Sodium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001313593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium oxide (Na2O) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.827 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3075U8R23D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1653 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

1275 °C (sublimes) | |

| Record name | SODIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1653 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[2H-1-benzopyran-2,2'-indoline], 8-methoxy-1',3',3'-trimethyl-6-nitro-](/img/structure/B74526.png)